molecular formula C16H12ClFO B14858509 (E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one

Cat. No.: B14858509
M. Wt: 274.71 g/mol
InChI Key: UNNHKPQHNQNKMR-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a methyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and o-tolylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloro-phenyl)-1-(o-tolyl)prop-2-en-1-one
  • (E)-3-(2-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one
  • (E)-3-(2-chloro-6-fluoro-phenyl)-1-phenylprop-2-en-1-one

Uniqueness

(E)-3-(2-chloro-6-fluoro-phenyl)-1-(o-tolyl)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the same phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the o-tolyl group may result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H12ClFO

Molecular Weight

274.71 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12ClFO/c1-11-5-2-3-6-12(11)16(19)10-9-13-14(17)7-4-8-15(13)18/h2-10H,1H3

InChI Key

UNNHKPQHNQNKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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